molecular formula C11H13NO2 B2544316 (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate CAS No. 1212974-29-2

(R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate

Cat. No. B2544316
M. Wt: 191.23
InChI Key: WVMGINRJNBISMA-SNVBAGLBSA-N
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Description

“Ethyl ®-3-amino-2,3-dihydro-1H-indene-5-carboxylate” is a chemical compound . It’s important to note that while this compound is similar to the one you asked about, it’s not exactly the same. The difference lies in the ester group: the compound you asked about has a methyl ester (-COOCH3), while this one has an ethyl ester (-COOC2H5) .


Molecular Structure Analysis

The molecular formula of “ethyl ®-3-amino-2,3-dihydro-1H-indene-5-carboxylate” is C12H15NO2 . This indicates that the molecule is composed of 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “ethyl ®-3-amino-2,3-dihydro-1H-indene-5-carboxylate” include its molecular weight, which is 205.25 . Other properties such as melting point, boiling point, and density were not available in the sources I found .

properties

IUPAC Name

methyl (3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)8-3-2-7-4-5-10(12)9(7)6-8/h2-3,6,10H,4-5,12H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMGINRJNBISMA-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCC2N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC2=C(CC[C@H]2N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate

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